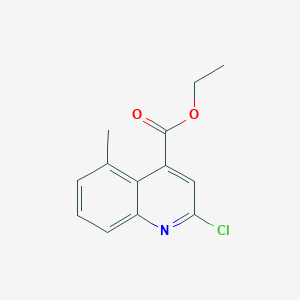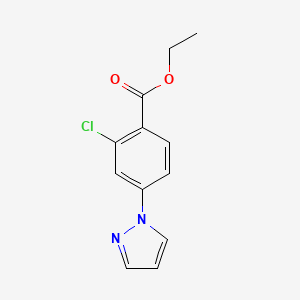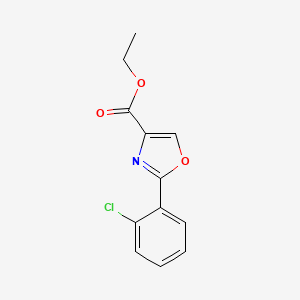
9-(2-Chlorophenyl)-9h-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Chlorophenyl)-9h-purin-6-amine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chlorophenyl)-9h-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 2-chlorophenylamine.
Nucleophilic Substitution: The purine derivative undergoes nucleophilic substitution with 2-chlorophenylamine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100-120°C) to facilitate the substitution process.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure consistent reaction conditions and scalability.
Optimization: Optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and minimize by-products.
Purification: Employing large-scale purification techniques like crystallization, distillation, or industrial chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-Chlorophenyl)-9h-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into reduced forms.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various electrophiles or nucleophiles in the presence of suitable catalysts or bases.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Applications De Recherche Scientifique
9-(2-Chlorophenyl)-9h-purin-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 9-(2-Chlorophenyl)-9h-purin-6-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or nucleic acids, affecting their function.
Pathways Involved: It may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Phenyl-9h-purin-6-amine: Similar structure but lacks the chlorine atom, leading to different chemical properties.
9-(2-Bromophenyl)-9h-purin-6-amine: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
9-(2-Fluorophenyl)-9h-purin-6-amine: Contains a fluorine atom, which can influence its pharmacokinetic properties.
Uniqueness
The presence of the 2-chlorophenyl group in 9-(2-Chlorophenyl)-9h-purin-6-amine imparts unique chemical and biological properties, making it distinct from its analogs. This substitution can enhance its binding affinity to specific targets and alter its reactivity in chemical reactions.
Propriétés
Numéro CAS |
5444-41-7 |
|---|---|
Formule moléculaire |
C11H8ClN5 |
Poids moléculaire |
245.67 g/mol |
Nom IUPAC |
9-(2-chlorophenyl)purin-6-amine |
InChI |
InChI=1S/C11H8ClN5/c12-7-3-1-2-4-8(7)17-6-16-9-10(13)14-5-15-11(9)17/h1-6H,(H2,13,14,15) |
Clé InChI |
YTUAOUMIGDCTDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N2C=NC3=C(N=CN=C32)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11866346.png)





![Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro-](/img/structure/B11866399.png)
![1-[4-(Propylsulfanyl)butyl]azepan-2-one](/img/structure/B11866402.png)



![Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-](/img/structure/B11866437.png)


